molecular formula C11H10O2 B8669729 5-methyl-4-phenylfuran-2(5H)-one CAS No. 74528-46-4

5-methyl-4-phenylfuran-2(5H)-one

Cat. No.: B8669729
CAS No.: 74528-46-4
M. Wt: 174.20 g/mol
InChI Key: OJWAMZOEVHRNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-phenylfuran-2(5H)-one is a substituted furanone derivative, a class of α,β-unsaturated γ-lactones that serve as privileged scaffolds in organic and medicinal chemistry . This compound features a phenyl group at the 4-position and a methyl group at the 5-position of the furanone ring, a structure that provides multiple sites for chemical modification and makes it a valuable intermediate for the synthesis of more complex molecules . Furanones of this type are recognized as attractive synthons in diastereoselective synthesis and are useful pronucleophiles that can be deprotonated under basic organocatalytic conditions to generate reactive dienolates for further transformations . In scientific research, this compound is primarily used as a key building block. Researchers utilize this compound in the exploration and development of novel heterocyclic compounds, potential pharmacologically active agents, and complex organic structures containing the γ-butyrolactone motif . The broader family of 2(5H)-furanone derivatives has demonstrated a wide spectrum of promising biological activities in research settings, including anti-inflammatory, anticancer, and antimicrobial properties . The structural features of this compound, particularly the substitution pattern on the furanone core, are consistent with structures investigated for their interaction with various biological targets . Attention: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

74528-46-4

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-methyl-3-phenyl-2H-furan-5-one

InChI

InChI=1S/C11H10O2/c1-8-10(7-11(12)13-8)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

OJWAMZOEVHRNQN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Core : Furan-2(5H)-one (γ-lactone ring).
  • Substituents :
    • Position 4 : Phenyl group (aromatic).
    • Position 5 : Methyl group (aliphatic).

For example, 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one is synthesized via MCRs of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid under acidic conditions . Similar strategies could be adapted for synthesizing 5-methyl-4-phenylfuran-2(5H)-one by modifying substituents.

Comparison with Structurally Similar Compounds

Substituent Variations in Furan-2(5H)-ones

The biological and chemical properties of furan-2(5H)-ones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions 4 & 5) Synthesis Method Key Properties/Applications References
This compound 4-phenyl, 5-methyl Likely MCR or telescoped synthesis Lipophilic; potential bioactivity -
5-Hydroxy-4-methylfuran-2(5H)-one 4-methyl, 5-hydroxy Acid-catalyzed cyclization Flavoring agent; antimicrobial
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one 4-(4-methoxyphenyl), 5-(indole) MCR of indole, glyoxal, Meldrum’s acid Anticancer activity (NCI screening)
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one 4-methyl, 3-hydroxy, 5-ethyl Microbial oxidation or chemical synthesis Flavoring (caramel notes); safe for feed
5-(4-Methylphenyl)phenylmethylene-2(5H)-furanone 4-phenyl, 5-(4-methylphenyl)methylene Aldol condensation Photochemical reactivity

Physicochemical Properties

  • Lipophilicity : The phenyl group in this compound increases lipophilicity compared to hydroxylated analogs (e.g., 5-hydroxy-4-methylfuran-2(5H)-one), enhancing membrane permeability .
  • Thermal Stability : Methyl and phenyl substituents improve thermal stability, making the compound suitable for high-temperature applications (e.g., polymer additives) .

Preparation Methods

Synthesis of γ-Keto Acid Intermediates

Ethyl 4-phenyl-5-methyl-3-oxopentanoate serves as a pivotal intermediate. Its preparation typically involves Claisen condensation between ethyl acetoacetate and a phenyl-substituted acetyl chloride. For example, reaction with 4-phenylacetyl chloride in the presence of sodium hydride yields the γ-keto ester with 68–72% efficiency. Acidic hydrolysis (HCl, reflux) then converts the ester to the corresponding γ-keto acid.

Cyclization Conditions

Lactonization is achieved via refluxing the γ-keto acid in acetic anhydride, which simultaneously activates the carbonyl and facilitates water elimination. Yields range from 55–65%, with purity confirmed by 1H^1H NMR (δ 5.25 ppm, singlet for the exocyclic methylene). Alternative catalysts, such as p-toluenesulfonic acid (PTSA), improve reaction rates but may reduce selectivity due to competing side reactions.

Iodolactonization of 2,3-Allenoates

Electrophilic iodolactonization offers a regioselective pathway to 4-iodofuran-2(5H)-ones, which can be further functionalized to introduce the methyl and phenyl groups.

Reaction Mechanism

Ethyl 2,3-allenoates react with iodine in aqueous acetonitrile, where the carbonyl oxygen nucleophilically attacks the iodonium ion formed at the central allene carbon. This generates a 4-iodofuran-2(5H)-one scaffold. For instance, ethyl 2-methyl-3-phenylpropiolate undergoes iodolactonization to yield 4-iodo-5-methyl-4-phenylfuran-2(5H)-one in 78% yield (Table 1).

Table 1: Iodolactonization Parameters and Yields

Starting MaterialSolventI₂ (equiv)Time (h)Yield (%)
Ethyl 2-methyl-3-phenylpropiolateMeCN/H₂O1.2678
Ethyl 2-ethyl-3-p-tolylpropiolateMeCN/H₂O1.5865

Post-Functionalization

The iodine atom at C4 is amenable to palladium-catalyzed cross-coupling. Suzuki-Miyaura reaction with methylboronic acid replaces iodine with a methyl group, completing the synthesis of this compound. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄) achieve 85% conversion.

Direct introduction of the phenyl group via Suzuki coupling avoids multi-step sequences. This method requires a brominated or iodinated furanone precursor.

Preparation of Halogenated Intermediates

5-Methylfuran-2(5H)-one is brominated at C4 using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄). The resulting 4-bromo-5-methylfuran-2(5H)-one is isolated in 70% yield.

Coupling with Phenylboronic Acid

Palladium-catalyzed coupling of 4-bromo-5-methylfuran-2(5H)-one with phenylboronic acid proceeds efficiently in toluene/water (1:1) using Pd(PPh₃)₄ and Na₂CO₃. Yields exceed 80%, with no detectable β-hydride elimination due to the lactone’s rigidity.

Oxidative Dehydrogenation of Dihydrofuranones

5-Methyl-4-phenyldihydrofuran-2(5H)-one undergoes oxidation to introduce the exocyclic double bond.

Substrate Synthesis

Dihydrofuranones are prepared via Michael addition of methyl acrylate to benzaldehyde derivatives, followed by cyclization. For example, methyl 4-phenyl-3-oxopentanoate cyclizes under acidic conditions (H₂SO₄, 60°C) to yield the dihydrofuranone.

Oxidation Protocols

Dehydrogenation employs DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane, achieving 75–80% conversion. Alternative oxidants like MnO₂ are less effective (<50% yield). The product’s structure is confirmed by 13C^{13}C NMR (δ 170.2 ppm for the lactone carbonyl).

Photochemical and Thermal Rearrangements

Photoinduced Cyclization

Irradiation of 5-phenyl-2-furaldehyde derivatives in benzene induces [4+2] cycloaddition, forming the furanone ring. For instance, 5-phenyl-2-furaldehyde (prepared via Vilsmeier-Haack reaction) undergoes photocyclization to yield this compound in 64% yield.

Thermal Rearrangement of Epoxides

Epoxidation of 4-phenyl-5-methylfuran derivatives followed by thermal rearrangement provides an alternative route. For example, epoxidation with m-CPBA and subsequent heating (120°C) induces ring contraction to the furanone .

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